4,5-dihydroxy-2,3-dihydro-1H-inden-1-one
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Overview
Description
4,5-Dihydroxy-2,3-dihydro-1H-inden-1-one is an organic compound with the molecular formula C9H8O3 It is a derivative of indanone, characterized by the presence of two hydroxyl groups at the 4 and 5 positions on the indanone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one typically involves the oxidation of 2,3-dihydro-1H-inden-1-one. One common method is the use of chromium trioxide (CrO3) in acetic acid at a temperature range of 35-40°C. This reaction yields the desired compound with a moderate yield of 50-60% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic route mentioned above can be optimized for industrial applications by adjusting reaction conditions and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4,5-Dihydroxy-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The hydroxyl groups can participate in substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
4,5-Dihydroxy-2,3-dihydro-1H-inden-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing biological pathways. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl groups, making it less reactive in redox reactions.
4-Hydroxy-2,3-dihydro-1H-inden-1-one: Contains only one hydroxyl group, resulting in different chemical properties.
5-Hydroxy-2,3-dihydro-1H-inden-1-one: Similar to the above compound but with the hydroxyl group at a different position.
Uniqueness
The dual hydroxyl groups provide additional sites for chemical modification, making it a versatile compound for synthetic and medicinal chemistry .
Properties
IUPAC Name |
4,5-dihydroxy-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-3-2-6-5(7)1-4-8(11)9(6)12/h1,4,11-12H,2-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZODOCRNFNMTMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2=C1C(=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28954-56-5 |
Source
|
Record name | 4,5-dihydroxy-2,3-dihydro-1H-inden-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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